1-(1h-indol-3-yl)-9h-pyrido[3,4-b]indole
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Overview
Description
1-(1h-indol-3-yl)-9h-pyrido[3,4-b]indole is a β-carboline derivative, initially isolated from the Caribbean ascidian Lissoclinum fragile in 1994 . This compound is known for its unique structure, which includes an indole scaffold linked to β-carboline or 3,4-dihydro-β-carboline fragments . This compound has demonstrated a range of biological activities, including antibacterial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1h-indol-3-yl)-9h-pyrido[3,4-b]indole involves several key steps. One efficient method includes a five-step synthesis employing Bischler-Napieralski cyclization and Suzuki cross-coupling reactions . Another approach involves the palladium-catalyzed CH-CH coupling reaction of MOM-protected indole with N-oxide of β-carboline . Additionally, a metal-free cross-dehydrogenative coupling method has been developed for the total synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s complex structure and the challenges associated with large-scale synthesis. advancements in synthetic chemistry may pave the way for more efficient industrial production in the future.
Chemical Reactions Analysis
Types of Reactions
1-(1h-indol-3-yl)-9h-pyrido[3,4-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, the synthesis of 3-formyl-eudistomin U involves acylation, Pictet-Spengler condensation, and oxidation reactions .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound and its derivatives include palladium catalysts, N-oxide of β-carboline, and MOM-protected indole . Reaction conditions often involve controlled temperature, time, and concentration to achieve selective indolylation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 3-formyl-eudistomin U, which has shown potent activity against malignant melanoma cells .
Scientific Research Applications
1-(1h-indol-3-yl)-9h-pyrido[3,4-b]indole has a wide range of scientific research applications:
Mechanism of Action
1-(1h-indol-3-yl)-9h-pyrido[3,4-b]indole exerts its effects through various mechanisms. It has been shown to activate the p53 signaling pathway and trigger mitochondria-mediated cell apoptosis . Additionally, its ability to bind to DNA molecules and inhibit protein translation contributes to its antitumor and antiviral properties .
Comparison with Similar Compounds
1-(1h-indol-3-yl)-9h-pyrido[3,4-b]indole is part of a class of β-carboline alkaloids, which include similar compounds such as isoeudistomin U, Eudistomin C, and 3-formyl-eudistomin U . These compounds share similar biological activities, but this compound stands out due to its potent activity against various cancer cell lines and its unique structure involving an indole scaffold linked to β-carboline fragments .
Properties
Molecular Formula |
C19H13N3 |
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Molecular Weight |
283.3 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H13N3/c1-3-7-16-13(6-1)15(11-21-16)18-19-14(9-10-20-18)12-5-2-4-8-17(12)22-19/h1-11,21-22H |
InChI Key |
OGIMCDMIYGVEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CNC5=CC=CC=C54 |
Synonyms |
eudistomin U |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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